molecular formula C₁₂H₁₁D₉ClNO₃ B1155684 Colterol-d9 Hydrochloride

Colterol-d9 Hydrochloride

Cat. No.: B1155684
M. Wt: 270.8
Attention: For research use only. Not for human or veterinary use.
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Description

Colterol-d9 Hydrochloride is a deuterium-labeled analogue of colterol, a β₂-adrenergic receptor agonist. It is primarily used in pharmacological and biomedical research to study receptor binding, metabolic pathways, and pharmacokinetics using isotopic tracing techniques. The compound is synthesized with nine deuterium atoms replacing hydrogen atoms at specific positions, enhancing its stability in mass spectrometry and nuclear magnetic resonance (NMR) analyses .

Properties

Molecular Formula

C₁₂H₁₁D₉ClNO₃

Molecular Weight

270.8

Synonyms

4-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-1,2-benzenediol-d9 Hydrochloride;  (+/-)-α-[(tert-Butylamino)methyl]-3,4-dihydroxy-benzyl Alcohol-d9 Hydrochloride;  (+/-)-N-t-Butylnoradrenaline-d9;  (+/-)-tert-Butyl Noradrenaline-d9 Hydrochloride;  dl-1-

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of Colterol-d9 Hydrochloride

Property Value/Description Reference
Molecular Formula C₁₂D₉H₁₀NO₃·HCl
Molecular Weight 270.801 g/mol
CAS Numbers 1346598-08-0 (free amine), 52872-37-4
Storage Conditions -20°C, dry and ventilated environment
Applications Neuroscience research (neurotransmission, Parkinson’s disease, pain pathways)

Comparison with Structurally Similar Deuterated Compounds

3-O-Methyl Colterol-d9

A methylated derivative of colterol-d9, this compound is used to study metabolic O-methylation pathways.

Property 3-O-Methyl Colterol-d9 This compound Reference
Molecular Formula C₁₃H₁₂D₉NO₃ C₁₂D₉H₁₀NO₃·HCl
Molecular Weight 287.34 g/mol 270.801 g/mol
CAS Number 1346599-83-4 1346598-08-0
Storage Conditions 4°C under nitrogen -20°C
Toxicity (Oral LD50, rat) Not classified as hazardous 1,330 mg/kg

Key Differences :

  • The addition of a methyl group in 3-O-Methyl Colterol-d9 alters its metabolic stability and receptor binding affinity compared to this compound.
  • Lower toxicity profile of 3-O-Methyl Colterol-d9 suggests reduced acute risks in laboratory handling .

D9-Clenbuterol Hydrochloride

A deuterated β₂-agonist used as a reference standard in doping control and veterinary drug residue analysis.

Property D9-Clenbuterol Hydrochloride This compound Reference
Molecular Formula C₁₂H₉D₉Cl₂N₂O C₁₂D₉H₁₀NO₃·HCl
Primary Use Veterinary drug analysis Neurotransmission studies
Regulatory Status Controlled substance in sports Research-grade chemical
Storage Conditions Room temperature -20°C

Key Differences :

  • D9-Clenbuterol Hydrochloride is regulated due to its misuse in livestock and sports, unlike this compound, which is restricted to research .
  • Structural variations (e.g., chlorine substituents) affect receptor selectivity and metabolic half-life.

(S)-Albuterol-d9 Hydrochloride

A deuterated enantiomer of albuterol, used to study stereospecific β₂-adrenergic effects.

Property (S)-Albuterol-d9 Hydrochloride This compound Reference
Molecular Formula C₁₃H₁₃D₉ClNO₃ C₁₂D₉H₁₀NO₃·HCl
Molecular Weight 284.83 g/mol 270.801 g/mol
Applications Asthma drug metabolism studies Neurodegenerative disease models
Isotopic Purity ≥98% deuterated ≥95% deuterated

Key Differences :

  • (S)-Albuterol-d9 Hydrochloride is enantiomer-specific, whereas this compound lacks stereochemical labeling in most studies .

Analytical Methodologies for Comparison

Chromatographic Techniques

  • HPLC : Used for purity assessment of this compound and related compounds (e.g., repeatability data for dosulepin hydrochloride ).
  • LC-MS/MS : Applied to quantify deuterated analogs like D9-Clenbuterol Hydrochloride in biological matrices .

Thermal Stability Analysis

  • Differential scanning calorimetry (DSC) data for Verapamil Hydrochloride provides a methodological template for studying this compound’s decomposition profile.

Q & A

Q. What experimental protocols are recommended for validating this compound's target engagement in cellular assays?

  • Methodological Answer : Utilize fluorescence-based binding assays (e.g., FRET or TR-FRET) with recombinant target proteins. Include competitive binding studies using unlabeled ligands to confirm specificity. Dose-response curves should be generated with at least three independent replicates, and IC₅₀ values calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can factorial design optimize this compound formulations to enhance bioavailability in preclinical models?

  • Methodological Answer : Apply a 2³ factorial design to evaluate critical factors like particle size, excipient ratio (e.g., surfactants vs. polymers), and pH. Response surface methodology (RSM) can model interactions between variables. Validate optimized formulations in rodent pharmacokinetic studies, comparing AUC and Cₘₐₓ to reference standards .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and protein binding differences. Validate hypotheses using knock-in animal models or organ-on-chip systems to isolate confounding factors (e.g., efflux transporters). Cross-reference with clinical trial frameworks for dose extrapolation .

Q. How should researchers design replication studies to confirm this compound's mechanism of action across heterogeneous cell lines?

  • Methodological Answer : Use orthogonal assays (e.g., CRISPR knockdown, siRNA silencing) to corroborate initial findings. Ensure replication across at least two independent labs with blinded data analysis. Document all protocols in supplementary materials, including raw data and statistical code, to enable third-party validation .

Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Implement mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical models to integrate historical control data, reducing false positives. For threshold detection, apply benchmark dose (BMD) modeling with sensitivity analyses to assess uncertainty .

Data Reporting and Validation

Q. How can researchers ensure reproducibility when publishing this compound datasets?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw mass spectrometry, NMR, and bioassay data in public repositories (e.g., ChEMBL, Zenodo). Use standardized metadata templates and cite validation protocols from pharmacopeial guidelines (e.g., Korean Pharmacopoeia for purity thresholds) .

Q. What frameworks guide the ethical assessment of this compound studies involving human-derived samples?

  • Methodological Answer : Follow CONSORT or STROBE guidelines for observational studies. Obtain informed consent for biobank samples and anonymize data to comply with GDPR/HIPAA. Include ethics committee approval numbers and conflict-of-interest disclosures in all publications .

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